molecular formula C9H11N3O2 B2462328 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide CAS No. 1864062-27-0

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide

Cat. No.: B2462328
CAS No.: 1864062-27-0
M. Wt: 193.206
InChI Key: FFLJUBLUKUUATF-UHFFFAOYSA-N
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Description

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,6-naphthyridines . The 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic and medicinal chemistry . The synthesis of naphthyridine derivatives was first reported by Reissert in 1893 from pyridine-type analogues . There are six isomeric naphthyridines currently known .


Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .

Scientific Research Applications

Antibacterial Applications

  • Synthesized carboxamides of this compound, including 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, have been evaluated for antibacterial properties. Particularly, the ethyl and butyl esters showed protective effects against Escherichia coli and other gram-negative bacterial infections in mice (Santilli, Scotese, & Yurchenco, 1975).

Synthetic and Structural Chemistry

  • Research has focused on synthesizing various derivatives of this compound, exploring their structures and potential applications. For instance, the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides and 2,6-dichloroquinolin-4-amine led to the formation of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamides (Kumar, Rajendran, & Roopan, 2015).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones derived from this compound showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This suggests potential applications in cancer research and therapy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Anti-inflammatory and Anticancer Properties

  • Certain derivatives, such as those studied by Madaan et al. (2013), demonstrated significant anti-inflammatory activity in addition to cytotoxic properties against cancer cell lines, indicating a dual therapeutic potential (Madaan, Kumar, Verma, Singh, Jain, & Jaggi, 2013).

Antimicrobial Activity

  • Chiral linear carboxamides incorporating this compound have shown promising antimicrobial properties, highlighting its potential use in combating microbial infections (Khalifa, Amr, Al-Omar, & Nossier, 2016).

Synthesis and Structural Studies

Future Directions

The future directions for the study of 1,6-naphthyridines could include further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLJUBLUKUUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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